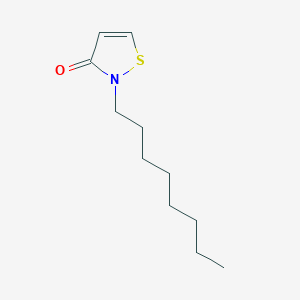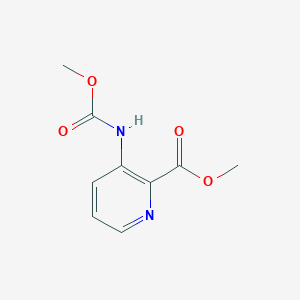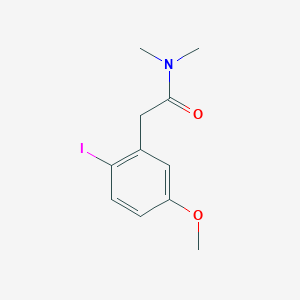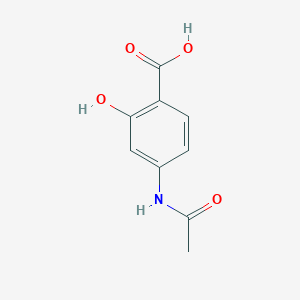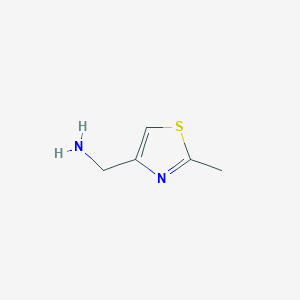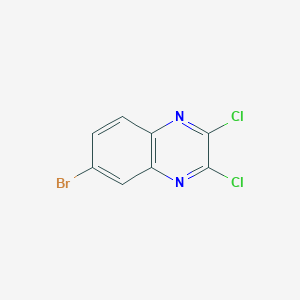
6-Bromo-2,3-dichloroquinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-2,3-dichloroquinoxaline and its derivatives involves complex reactions that yield various compounds. For instance, the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate produces a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. This reaction showcases the versatility of dichloroquinoxaline in synthesizing novel compounds with potential applications in various fields (Obafemi & Pfleiderer, 2004).
Molecular Structure Analysis
The molecular structure of halogenated quinoxalines, including this compound, is typically determined using spectroscopic methods and X-ray diffraction. These techniques provide insights into the arrangement of atoms within the molecule and the electronic properties that govern its reactivity and interactions with other molecules. For instance, studies on similar compounds have utilized NMR spectroscopy, X-ray diffraction, and DFT calculations to elucidate their structures and understand the effects of halogenation on their molecular properties (Zhou et al., 2022).
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its rich chemistry. Its halogen atoms make it a reactive compound capable of undergoing substitution reactions, contributing to the synthesis of a wide range of quinoxaline derivatives. For example, the displacement reactions of 2,3-dichloro-6-nitroquinoxaline lead to the synthesis of s-triazolo[3,4-a]quinoxalines, demonstrating the compound's utility in creating heterocyclic compounds with potential pharmacological activities (Nagarajan et al., 1986).
Scientific Research Applications
Anticancer Applications : Dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a chromene derivative crucial for anticancer drugs, has been synthesized, providing insights into its kinetics and mechanism (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Pharmaceutical Potential : Substituted 6-bromo and 6-chloro-5H-benzo[a]phenoxazin-5-ones have been dehalogenated to produce compounds with potential pharmaceutical applications (Ueno, Maeda, Koshitani, & Yoshida, 1982).
Antibacterial Activity : 6-Bromo-2,3-disubstituted 4-(3H)-quinazolinones and their thiones exhibit promising antibacterial activity (Badr, El-Sherief, & Mahmoud, 1980).
Photoluminescence for Imaging : Functionalization of 2,3-dichloroquinoxalines with TMP bases has achieved high photoluminescence quantum yields, making them candidates for fluorescence imaging applications (Nafe, Herbert, Auras, Karaghiosoff, Bein, & Knochel, 2015).
Anti-inflammatory and Analgesic Properties : New pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives have shown promising anti-inflammatory and analgesic activities (Abu‐Hashem, Gouda, & Badria, 2010).
Anticancer and Antimicrobial Agents : Newly synthesized 2,3-disubstituted and fused quinoxalines have potential as both anticancer and antimicrobial agents (Abbas, Al-Marhabi, & Ammar, 2017).
Broad Antifungal Activity : New 2,3-disubstituted quinoxalines exhibit significant antibacterial activity and broad antifungal activity against various bacterial and fungal strains (El-Atawy, Hamed, Alhadi, & Omar, 2019).
Fluorescent Properties in Biomedicine and Environmental Science : 1,4-dioxino[2,3-b]quinoxaline derivatives were synthesized and studied for their fluorescent properties, with applications in biomedicine and environmental science (Phadke & Rangnekar, 1989).
Antiamoebic Activity : Compounds studied show antiamoebic activity and are non-toxic, with some showing less IC(50) values than metronidazole (Budakoti, Bhat, Athar, & Azam, 2008).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2,3-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGUHOTRLMJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549827 | |
| Record name | 6-Bromo-2,3-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108229-82-9 | |
| Record name | 6-Bromo-2,3-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

